

# Comparative Analysis of Velagliflozin Proline Formulations: A Review of the Oral Solution

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## Compound of Interest

Compound Name: Velagliflozin proline

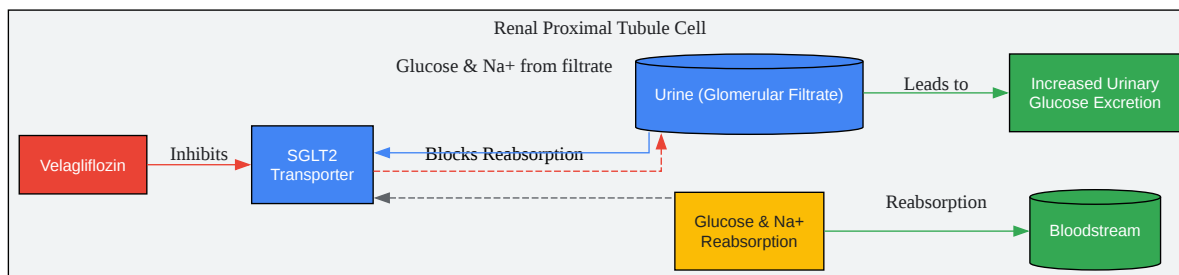
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A comprehensive review of the available scientific literature and clinical trial data reveals that **Velagliflozin proline** is currently available as an oral solution. To date, no public data or regulatory approvals for a tablet formulation of **Velagliflozin proline** have been identified. Therefore, this guide will provide a detailed overview of the existing oral solution, including its pharmacological profile, and clinical efficacy, based on available experimental data.

## Mechanism of Action

Velagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) located in the proximal renal tubules. SGLT2 is responsible for the majority of glucose reabsorption from the glomerular filtrate back into the bloodstream. By inhibiting SGLT2, velagliflozin reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.<sup>[1]</sup> This mechanism of action also contributes to mild osmotic diuresis and natriuresis.



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Caption: Mechanism of action of Velagliflozin as an SGLT2 inhibitor.

## Pharmacokinetic Profile of Velagliflozin Oral Solution

Pharmacokinetic studies in cats have characterized the absorption, distribution, metabolism, and excretion of the oral solution.

Parameter	Value	Condition
C <sub>max</sub> (Maximum Plasma Concentration)	Increased by 170%	Fasted state vs. fed state[2]
AUC (Area Under the Curve)	Increased by 45%	Fasted state vs. fed state[2]
Elimination Half-Life	3.68 (± 0.34) hours	Healthy adult cats[2]

## Clinical Efficacy of Velagliflozin Oral Solution

The "SENSATION" study, a prospective, open-label, baseline-controlled clinical field trial, evaluated the efficacy of Velagliflozin oral solution in cats with diabetes mellitus.[3][4]

## Glycemic Control

Parameter	Day 0 (Baseline)	Day 30	Day 60	Day 180
Median Blood Glucose (mg/dL)	436[3]	153[3]	134[3]	125[3]
Median Fructosamine (μmol/L)	538[3]	310[3]	286[3]	263[3]

## Clinical Sign Improvement (by Day 180)

Clinical Sign	Percentage of Cats Showing Improvement
Polyuria (excessive urination)	88.6%[3]
Polydipsia (excessive thirst)	87.7%[3]

## Safety and Tolerability

The most common adverse events reported in clinical trials were related to the gastrointestinal tract.[3] Importantly, due to its mechanism of action, there is an increased risk of diabetic ketoacidosis (DKA) or euglycemic DKA, particularly in cats that have been previously treated with insulin.[5]

Adverse Event	Frequency
Ketonuria	13.9% of cats[3]
Ketoacidosis	7.1% of cats[3]

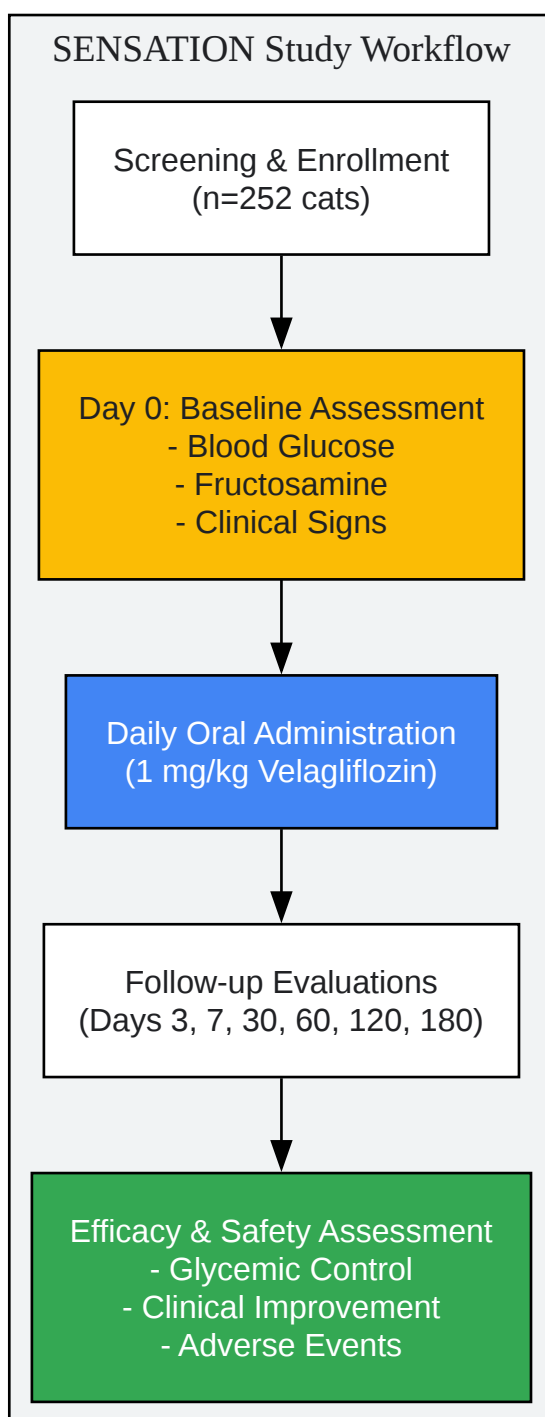
## Experimental Protocols

### SENSATION Study Protocol

The "SENSATION" (Safety and Efficacy of Novel SGLT2-inhibitor velAgliflozin in caTs with DM, Insulin pretreated Or Naïve) study was a prospective, baseline-controlled, open-label clinical

field trial.[3][4]

- Subjects: 252 client-owned cats with diabetes mellitus, including both newly diagnosed (naïve) and previously insulin-treated cats.[3]
- Dosage: Velagliflozin oral solution was administered once daily at a dose of 1 mg/kg.[2]
- Duration: The study duration was 180 days, with evaluations at days 0, 2 or 3, 7, 30, 60, 120, and 180.[3]
- Primary Endpoints: The primary endpoints were improvements in at least one clinical sign of diabetes and at least one glycemic parameter.[6]
- Monitoring: Blood glucose curves, serum fructosamine levels, and clinical signs were monitored throughout the study.[3] Urine was monitored for the presence of ketones.



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Caption: Experimental workflow of the SENSATION clinical trial.

## Conclusion

The **Velagliflozin proline** oral solution has demonstrated significant efficacy in improving glycemic control and clinical signs in cats with diabetes mellitus. Its once-daily oral administration offers a convenient alternative to insulin injections. While the pharmacokinetic and clinical data for the oral solution are well-documented, there is a lack of publicly available information on a tablet formulation. Therefore, a direct comparison between an oral solution and a tablet is not feasible at this time. Future research and development may lead to the introduction of a tablet formulation, which would warrant a comparative analysis.

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